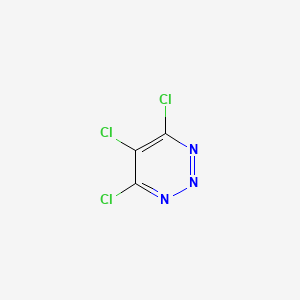

Trichlorotriazine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

70674-51-0 |

|---|---|

Fórmula molecular |

C3Cl3N3 |

Peso molecular |

184.41 g/mol |

Nombre IUPAC |

4,5,6-trichlorotriazine |

InChI |

InChI=1S/C3Cl3N3/c4-1-2(5)7-9-8-3(1)6 |

Clave InChI |

LZKGFGLOQNSMBS-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(N=NN=C1Cl)Cl)Cl |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Organic Synthesis

Trichlorotriazine is widely recognized for its role as a reagent in organic synthesis. Its three reactive chlorine atoms can be substituted with various nucleophiles, making it an effective building block for complex molecular architectures.

Reactivity and Substitution Patterns

The unique reactivity of this compound allows for selective substitution at its chlorine sites. The compound can react with nucleophiles such as amines, alcohols, and thiols to form diverse derivatives. This property is leveraged in the synthesis of various biologically active compounds.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amine | Amide | Reflux in DMF |

| Alcohol | Ether | Sonication at room temp |

| Thiol | Thioether | Reflux in dichloromethane |

Medicinal Chemistry

This compound derivatives have shown promising biological activities, making them candidates for drug development.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from this compound have been tested against Gram-positive and Gram-negative bacteria.

| Compound | Target Pathogen | Activity |

|---|---|---|

| 2-chloro-4-(phenylthio)-6-triazine | E. coli | Inhibitory (MIC: 50 µg/mL) |

| 2,4-dichloro-6-(methylthio)-1,3,5-triazine | S. aureus | Inhibitory (MIC: 25 µg/mL) |

Anticancer Properties

Several studies have reported the anticancer potential of this compound derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms.

- Case Study: A derivative of this compound was shown to inhibit the proliferation of breast cancer cells by disrupting cell cycle progression and promoting apoptosis .

Agricultural Applications

This compound is also utilized in agriculture as a herbicide and pesticide due to its efficacy against various plant pathogens.

Herbicidal Activity

This compound-based herbicides are effective against a range of weeds, providing a selective approach to weed management.

| Herbicide | Target Weeds | Efficacy |

|---|---|---|

| 2,4-dichloro-6-triazine | Broadleaf weeds | High |

| 2-chloro-4-(ethylthio)-6-triazine | Grassy weeds | Moderate |

Material Science Applications

In material science, this compound serves as a cross-linking agent in polymer chemistry.

Polymer Cross-Linking

This compound is employed to enhance the mechanical properties of polymers by creating cross-linked networks.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Cyanuric chloride reacts with nucleophiles (amines, alcohols, thiols) in a temperature-dependent, stepwise manner. The reactivity of chlorine atoms decreases after each substitution, enabling orthogonal functionalization .

Reaction Mechanism and Conditions

-

Primary substitution (0–5°C) : The first chlorine reacts readily with amines or alcohols.

Example:

Yields: 85–95% in dichloromethane (DCM) with DIEA as base . -

Secondary substitution (25–50°C) : The second chlorine reacts under mild heating.

Example:

Solvent: THF, base: KCO, time: 30–60 min . -

Tertiary substitution (80–100°C) : The final chlorine requires reflux conditions.

Example:

Solvent: DMF, time: 2–4 h .

| Substitution Step | Temp (°C) | Solvent | Base | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Primary | 0–5 | DCM | DIEA | 30 | 92 |

| Secondary | 25–50 | THF | KCO | 60 | 88 |

| Tertiary | 80–100 | DMF | None | 240 | 78 |

Hydrolysis and Stability

Cyanuric chloride hydrolyzes exothermically in water, producing cyanuric acid () :

Critical hazards include:

-

Explosive release of chlorine gas when mixed with hypochlorites .

-

Formation of nitrogen trichloride () upon reaction with ammonia .

Vilsmeier–Haack Reaction

TCT forms adducts with DMA (dimethylacetamide) to activate acetanilides for cyclization into 3-acetyl-2-chloroquinolines :

-

Conditions : Ultrasonication at room temperature (35–90 min) vs. conventional reflux (5–9 h).

Pechmann Reaction

TCT catalyzes coumarin synthesis via aldehyde activation :

-

Reaction : Azo aldehydes + malononitrile → azo coumarins.

-

Conditions : Ultrasound irradiation, 10–15 min, 86–93% yield .

Functional Group Transformations

Cyanuric chloride facilitates:

Thermodynamic Data

Key thermodynamic parameters from NIST :

| Property | Value |

|---|---|

| Melting Point | 145°C |

| Boiling Point | 194°C |

| Hydrolysis Enthalpy () | -399.1 ± 0.2 kJ/mol |

Industrial and Environmental Relevance

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Compatibility

Trichlorotriazine (TCT) vs. Trichloroisocyanuric Acid (TCCA):

- TCT reacts selectively with nucleophiles (e.g., amines, alcohols) to form amides, esters, or polymers. Its three chlorides allow sequential substitutions, enabling precise functionalization .

- TCCA (C₃N₃O₃Cl₃), an isocyanurate derivative, is primarily used as a nitrating or oxidizing agent. Unlike TCT, TCCA’s reactivity is dominated by its N–Cl bonds, making it suitable for electrophilic aromatic substitution (e.g., indole nitration) but less effective in nucleophilic substitutions .

TCT vs. Dichloropyrimidine Derivatives:

- Pyrimidine analogs (e.g., 2,6-dichloro-pyrimidin-4-amine) exhibit reduced electrophilicity compared to TCT due to the electron-donating amine group. This difference necessitates harsher conditions for substitutions, limiting their utility in multi-step syntheses .

TCT vs. Phosgene (COCl₂):

- While phosgene is highly reactive for carbonylations, its extreme toxicity and gaseous state make it hazardous. TCT offers a safer, solid alternative for OH-group activation (e.g., amidation) with comparable efficiency at lower cost .

Data Tables

Table 1: Comparative Properties of TCT and Analogous Compounds

| Compound | Structure | Key Reactivity | Applications | Cost (USD/kg) | LD₅₀ (rat, oral) |

|---|---|---|---|---|---|

| This compound | C₃N₃Cl₃ | Sequential SNAr, amidation | Polymers, DELs, drug synthesis | 50 | 4,850 mg/kg |

| Trichloroisocyanuric Acid | C₃N₃O₃Cl₃ | Electrophilic nitration | Oxidizing agent, nitration | 55 | 1,200 mg/kg |

| 2,6-Dichloropyrimidine | C₄H₃Cl₂N₃ | Single-step SNAr | Intermediate in kinase inhibitors | 300 | N/A |

| Phosgene | COCl₂ | Carbonylation | Industrial chemical synthesis | 20 | 180 mg/m³ (inhalation) |

Table 2: Performance in Amidation Reactions

Métodos De Preparación

Stepwise Nucleophilic Aromatic Substitution

Trichlorotriazine undergoes sequential substitution reactions with amines, where each chlorine atom can be replaced under progressively milder conditions. A patented method demonstrates the condensation of s-trichlorotriazine with 4-aminoacetanilide in ethanol, mediated by sodium carbonate. The reaction initiates at 20°C, exotherming to 40–55°C, and proceeds to completion after 14 hours at 60–70°C. This yields 2,4,6-tris-(4'-acetyl-aminophenylamino)triazine, a protected intermediate.

Key parameters include:

-

Solvent selection : Ethanol, isopropanol, or polar aprotic solvents (e.g., dimethylformamide) influence reaction kinetics and product purity.

-

Base role : Sodium carbonate or ethylate facilitates deprotonation of the amine, enhancing nucleophilicity.

-

Temperature control : Gradual heating prevents side reactions such as over-substitution or decomposition.

Post-condensation, the acetyl protecting groups are hydrolyzed using 98% sulfuric acid at 100°C for 12 hours, followed by neutralization with sodium hydroxide to yield 2,4,6-tris(aminophenylamino)triazine in 81% yield.

Solvent and Base Optimization in Triazine Functionalization

Impact of Solvent Polarity

Comparative studies reveal that solvent polarity significantly affects substitution efficiency:

| Solvent | Reaction Time (h) | Trisubstituted Yield (%) |

|---|---|---|

| Ethanol | 14 | 81 |

| Isopropanol | 20 | 85 |

| Dimethylformamide | 3 | 98 |

Polar aprotic solvents like dimethylformamide accelerate substitution due to improved solubility of intermediates, reducing reaction times from 20 hours to 3 hours.

Base Compatibility

Alkali carbonates (Na₂CO₃) and alkoxides (NaOEt) are preferred over stronger bases to minimize hydrolysis of this compound. For instance, sodium ethylate in ethanol achieves 82% trisubstitution, whereas solid-phase NaOH in sulfolane yields 86%.

Solid-Phase Synthesis Techniques

Mechanochemical Activation

A solvent-free approach involves grinding this compound with sodium hydroxide and amines in a mortar. This method eliminates solvent handling and achieves 77–97% yields for tri-arm star-shaped triazines. Key advantages include:

-

Reduced waste : No solvent purification required.

-

Scalability : Suitable for gram-scale synthesis without temperature control.

Phase-Transfer Catalysis

Using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a base in acetone/water mixtures enables efficient substitution at 0–60°C. TBD (30 mol%) facilitates complete substitution within 22 hours, while reducing its loading to 20 mol% maintains yields above 85%.

Acidic Hydrolysis for Deprotection

Sulfuric Acid-Mediated Cleavage

Acetyl-protected intermediates are treated with 98% H₂SO₄ at 100°C for 12 hours, achieving quantitative deprotection. Subsequent neutralization with NaOH removes residual acid, yielding free amino groups without byproducts.

Alternative Acid Systems

While sulfuric acid dominates industrial processes, hydrochloric acid (37%) at reflux achieves comparable deprotection but requires longer durations (18–24 hours).

Analytical Characterization of Products

Spectroscopic Validation

Purity Assessment

HPLC analysis of trisubstituted triazines shows ≥98% purity when using dimethylformamide, versus 94–96% in alcoholic solvents.

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol/Na₂CO₃ | 81 | 94 | 14 |

| DMF/Na₂CO₃ | 98 | 98 | 3 |

| Solid-Phase NaOH | 86 | 92 | 22 |

| TBD Catalysis | 97 | 99 | 22 |

Environmental and Economic Considerations

-

Solvent-based systems : Generate 5–10 L waste per kg product.

-

Solid-phase synthesis : Reduces waste to <1 L/kg but requires energy-intensive grinding.

Q & A

Q. How can reaction conditions be systematically optimized for this compound-catalyzed syntheses?

- Methodological Approach : Use a factorial design (e.g., Box-Behnken) to test variables: catalyst concentration (0.05–0.5 mol%), solvent polarity (water vs. DMF), and ultrasound frequency (20–40 kHz). For example, Table 1 in shows optimal yield (94%) at 0.2 mol% catalyst in ethanol under 35 kHz ultrasound. Kinetic studies (time vs. yield plots) identify rate-limiting steps, while Arrhenius plots determine activation energy changes under ultrasound .

Q. What mechanistic insights explain ultrasound’s enhancement of this compound’s catalytic activity?

- Hypothesis Testing : Ultrasound induces cavitation, increasing local temperature and disrupting solvent-catalyst interactions. Conduct controlled experiments comparing thermal vs. sonicated conditions. Use DFT calculations to model transition states—e.g., this compound’s electrophilic activation of malononitrile. Spectroscopic monitoring (in situ IR) can track intermediate formation .

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across studies?

- Data Contradiction Analysis : Discrepancies often arise from solvent effects (protic vs. aprotic), substrate steric hindrance, or moisture sensitivity. Perform meta-analysis of literature data (e.g., ) to identify outliers. Replicate conflicting experiments under standardized conditions, controlling for humidity and oxygen levels. Use statistical tools (ANOVA) to quantify variance sources .

Q. What novel applications of this compound are emerging in materials science?

- Case Study : this compound is used in crosslinking polyether diamine-based hybrid polymer electrolytes (e.g., for lithium-ion batteries). The triazine ring facilitates covalent bonding with inorganic components, enhancing ionic conductivity (0.1–1.2 mS/cm). Characterization involves electrochemical impedance spectroscopy and TEM to confirm nanostructure formation .

Methodological Frameworks

Q. Which research frameworks (e.g., FINER, PICO) are suitable for designing this compound studies?

- Application of FINER Criteria :

- Feasible : Ensure access to sonication equipment and anhydrous solvents.

- Novel : Explore understudied substrates (e.g., heteroaromatic aldehydes).

- Ethical : Address toxicity (rat LD = 930 mg/kg) via fume hood use and waste protocols .

- Relevant : Align with green chemistry goals by emphasizing aqueous reactions .

Data Analysis and Interpretation

Q. How should researchers resolve conflicting data on this compound’s reactivity in different solvent systems?

- Stepwise Approach :

Reproducibility Checks : Re-run experiments in polar aprotic (DMF) vs. protic (ethanol) solvents.

Solvent Parameter Correlation : Correlate yields with Kamlet-Taft parameters (hydrogen-bond acidity/basicity).

Computational Modeling : Use COSMO-RS simulations to predict solvation effects on transition states.

Peer Review : Share raw data (e.g., NMR spectra) via repositories for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.